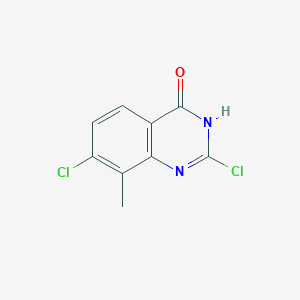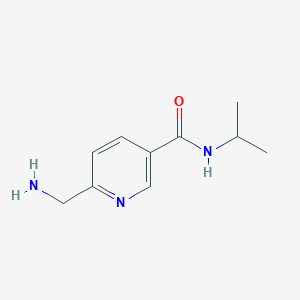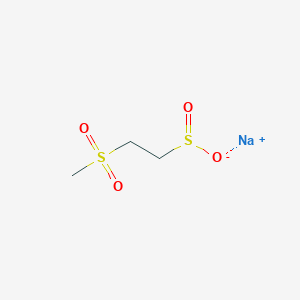
8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2-methoxybenzene and a suitable catalyst.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Carboxylation: The final step involves introducing the carboxylic acid group, possibly through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering signal transduction pathways.
DNA/RNA: Intercalating into nucleic acids and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the methoxyphenyl and trifluoromethyl groups.
8-Phenylquinoline-6-carboxylic acid: Similar structure but without the methoxy and trifluoromethyl substitutions.
7-(Trifluoromethyl)quinoline-6-carboxylic acid: Lacks the methoxyphenyl group.
Uniqueness
8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the methoxyphenyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its lipophilicity, metabolic stability, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C18H12F3NO3 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO3/c1-25-13-7-3-2-6-11(13)14-15(18(19,20)21)12(17(23)24)9-10-5-4-8-22-16(10)14/h2-9H,1H3,(H,23,24) |
InChI Key |
WYNQVLPMVVETJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



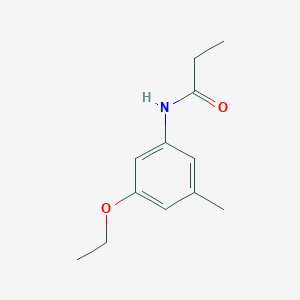
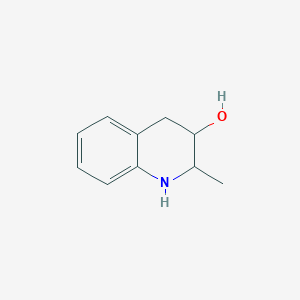

![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
![5-[(Methylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B15256384.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B15256399.png)
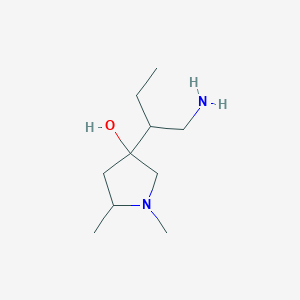
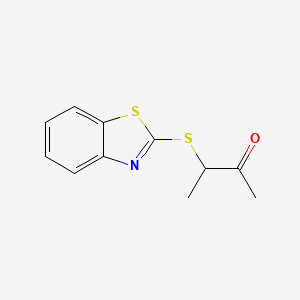
![6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15256424.png)

